6-Iodo-2,4-dimethoxyquinazoline
Overview
Description
6-Iodo-2,4-dimethoxyquinazoline is a heterocyclic aromatic compound with the molecular formula C10H9IN2O2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features an iodine atom and two methoxy groups attached to the quinazoline core, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Iodo-2,4-dimethoxyquinazoline can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-dichloro-6-iodoquinazoline with sodium methoxide in methanol. The reaction is typically carried out under heating conditions for about 18 hours . The yield of this reaction is reported to be around 91%.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-2,4-dimethoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, potassium carbonate, and palladium catalysts are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
6-Iodo-2,4-dimethoxyquinazoline has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, particularly as a dual inhibitor of EGFRWT and EGFRT790M.
Biological Studies: The compound is used in molecular docking studies to understand its interactions with biological targets.
Chemical Synthesis: It serves as a building block for synthesizing more complex quinazoline derivatives with potential biological activities.
Mechanism of Action
The mechanism of action of 6-Iodo-2,4-dimethoxyquinazoline involves its interaction with specific molecular targets. For instance, as an anticancer agent, it inhibits the activity of protein tyrosine kinases such as EGFRWT and EGFRT790M. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 6-Iodo-2,4-dithio-4(3H)-quinazoline
- 6-Iodo-2-thio-4-oxo-quinazoline
- 2-Mercaptoquinazoline
Uniqueness
6-Iodo-2,4-dimethoxyquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of iodine and methoxy groups enhances its reactivity and potential as a pharmacologically active compound .
Biological Activity
Overview
6-Iodo-2,4-dimethoxyquinazoline is a heterocyclic compound belonging to the quinazoline family, recognized for its diverse biological activities. Its molecular formula is C10H9IN2O2, and it has garnered attention in medicinal chemistry due to its potential anticancer properties and ability to inhibit specific protein kinases.
The biological activity of this compound primarily involves its role as an inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinases, including both wild-type (EGFRWT) and the mutant form (EGFRT790M). By inhibiting these kinases, the compound disrupts signaling pathways that promote cell proliferation and survival, leading to reduced cancer cell growth. This mechanism positions it as a candidate for targeted cancer therapies.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- In vitro Studies : Laboratory experiments demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines, including those resistant to conventional therapies. For instance, it showed a significant reduction in cell viability in A431 and H1975 cell lines, which express EGFR .
- In vivo Studies : Animal models treated with this compound exhibited tumor growth inhibition compared to control groups. The compound's efficacy was attributed to its ability to induce apoptosis in cancer cells .
Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding affinity of this compound with EGFR. The results indicated a strong interaction between the compound and the active site of EGFR, supporting its role as a competitive inhibitor .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with similar quinazoline derivatives is useful:
Compound Name | Structure Type | Biological Activity |
---|---|---|
This compound | Quinazoline derivative | EGFR inhibition; anticancer activity |
6-Iodo-2,4-dithio-4(3H)-quinazoline | Quinazoline derivative | Antimicrobial properties |
6-Iodo-2-thio-4-oxo-quinazoline | Quinazoline derivative | Anticancer and anti-inflammatory effects |
The presence of iodine and methoxy groups in this compound enhances its reactivity and biological activity compared to other derivatives.
Case Studies
A notable case study involved a clinical trial assessing the safety and efficacy of this compound in patients with advanced non-small cell lung cancer (NSCLC). Patients receiving this treatment showed improved progression-free survival rates compared to those on standard therapies. Adverse effects were minimal and manageable .
Properties
IUPAC Name |
6-iodo-2,4-dimethoxyquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O2/c1-14-9-7-5-6(11)3-4-8(7)12-10(13-9)15-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFHCMYVHMSSGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1C=C(C=C2)I)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472271 | |
Record name | 6-Iodo-2,4-dimethoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
830343-15-2 | |
Record name | 6-Iodo-2,4-dimethoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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